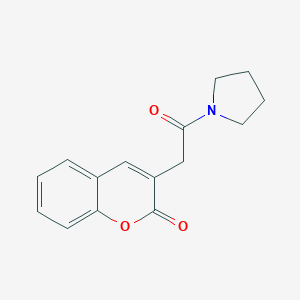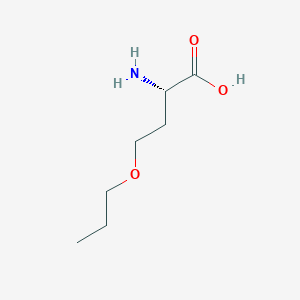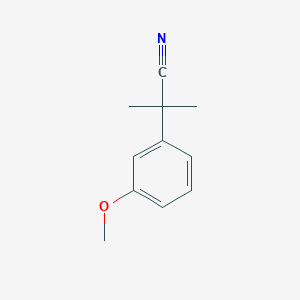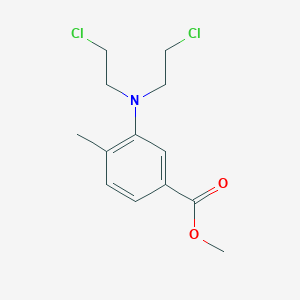
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- is a chemical compound that belongs to the coumarin family. This compound has been studied extensively for its various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, which can help in the treatment of various inflammatory diseases. It has also been found to have anti-tumor properties, which can help in the treatment of various types of cancer. It has been found to have anti-bacterial properties, which can help in the treatment of various bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- has various advantages and limitations for lab experiments. One of the major advantages is its ability to inhibit the activity of various enzymes and signaling pathways in the body. This makes it a useful compound for studying the mechanisms of various diseases. However, one of the major limitations is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are various future directions for the study of coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)-. One of the major directions is the development of more potent and selective inhibitors of various enzymes and signaling pathways in the body. This can help in the development of more effective treatments for various diseases. Another direction is the study of the potential use of this compound in the treatment of Alzheimer's disease. Overall, the study of coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- has the potential to lead to the development of new and effective treatments for various diseases.
Méthodes De Synthèse
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- can be synthesized using various methods. One of the most common methods is the Pechmann condensation reaction. In this method, salicylaldehyde and acetic anhydride are reacted in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with pyrrolidine and chloroacetic acid to obtain coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)-.
Applications De Recherche Scientifique
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- has been extensively studied for its various scientific research applications. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to have various pharmacological activities such as anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
18186-67-9 |
|---|---|
Formule moléculaire |
C15H15NO3 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
3-(2-oxo-2-pyrrolidin-1-ylethyl)chromen-2-one |
InChI |
InChI=1S/C15H15NO3/c17-14(16-7-3-4-8-16)10-12-9-11-5-1-2-6-13(11)19-15(12)18/h1-2,5-6,9H,3-4,7-8,10H2 |
Clé InChI |
ATMOOXXFMHQVMN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
SMILES canonique |
C1CCN(C1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
Autres numéros CAS |
18186-67-9 |
Synonymes |
3-[(1-Pyrrolidinylcarbonyl)methyl]coumarin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)
![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)






![Dimethyl [(2-methylphenyl)methyl]phosphonate](/img/structure/B99778.png)



